molecular formula C14H8ClF3N2 B11836168 7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine CAS No. 885270-49-5

7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine

Cat. No.: B11836168
CAS No.: 885270-49-5
M. Wt: 296.67 g/mol
InChI Key: DLRICQYDMNNPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family This compound is characterized by the presence of a chloro group at the 7th position and a trifluoromethyl-substituted phenyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine, which undergoes a cross-coupling reaction with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 7th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Cyclization Reactions: The pyrazolo[1,5-A]pyridine core can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties contribute to its high binding affinity and selectivity in biological systems, making it a valuable compound in medicinal chemistry and other research fields .

Properties

CAS No.

885270-49-5

Molecular Formula

C14H8ClF3N2

Molecular Weight

296.67 g/mol

IUPAC Name

7-chloro-2-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C14H8ClF3N2/c15-13-6-2-5-11-8-12(19-20(11)13)9-3-1-4-10(7-9)14(16,17)18/h1-8H

InChI Key

DLRICQYDMNNPLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN3C(=C2)C=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.